Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate
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Overview
Description
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Carbamoylation: The piperidine derivative is then reacted with a phenyl isocyanate to form the phenylcarbamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring and phenylcarbamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and substituted piperidines.
Benzoate Esters: Compounds with benzoate ester groups, such as methyl benzoate and ethyl benzoate.
Phenylcarbamoyl Compounds: Compounds with phenylcarbamoyl groups, such as phenylcarbamoyl chloride.
Uniqueness
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.
Biological Activity
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
NMR Spectroscopy | Determines molecular structure |
Mass Spectrometry | Confirms molecular weight and purity |
X-ray Crystallography | Provides three-dimensional structure |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related piperidine derivatives demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema. For instance, a related compound showed a decrease in paw edema by 61.98% at a dosage of 50 mg/kg, indicating potent anti-inflammatory activity compared to standard drugs like indomethacin .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For example, in a study assessing antiproliferative effects, related compounds exhibited a significant reduction in cell viability at concentrations around 100 μM, showcasing their potential as therapeutic agents against cancer .
Case Studies
-
Case Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of piperidine derivatives.
- Method : Carrageenan-induced paw edema model.
- Results : The compound reduced edema significantly, with maximum efficacy observed at higher doses.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects of this compound on cancer cells.
- Method : Cell viability assays on various cancer cell lines.
- Results : Notable inhibition of cell growth was recorded, suggesting its potential use in cancer therapy.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 3-[[2-(piperidine-1-carbonyl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C21H23N3O4/c1-28-20(26)15-8-7-9-16(14-15)22-21(27)23-18-11-4-3-10-17(18)19(25)24-12-5-2-6-13-24/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H2,22,23,27) |
InChI Key |
OZLXORWOXUVSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
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